N6,N6-Diethylquinoline-3,6-diamine
Description
N6,N6-Diethylquinoline-3,6-diamine is a quinoline derivative featuring a fused benzene-pyridine core with two amine substituents at positions 3 and 6. The N6 nitrogen (position 6) is diethylated, resulting in a tertiary amine structure, while the position 3 amine remains unsubstituted (NH2). This compound is hypothesized to be synthesized via alkylation of quinoline-3,6-diamine using ethyl halides or similar reagents, analogous to methods for related diamines . Quinoline derivatives are widely explored in medicinal chemistry and materials science due to their aromatic π-system and tunable electronic properties.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
6-N,6-N-diethylquinoline-3,6-diamine |
InChI |
InChI=1S/C13H17N3/c1-3-16(4-2)12-5-6-13-10(8-12)7-11(14)9-15-13/h5-9H,3-4,14H2,1-2H3 |
InChI Key |
GFJMZTLHMIJLMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=CC(=CN=C2C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6,N6-Diethylquinoline-3,6-diamine typically involves the reaction of quinoline derivatives with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors, precise control of reaction parameters, and purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N6,N6-Diethylquinoline-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce different amine derivatives .
Scientific Research Applications
N6,N6-Diethylquinoline-3,6-diamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N6,N6-Diethylquinoline-3,6-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Quinoline-Based Diamines
- N6-Benzylidene-quinoline-5,6-diamine (): This compound features a benzylidene group (aromatic Schiff base) at the N6 position. Unlike the diethyl substituents in the target compound, the benzylidene group introduces π-conjugation, which enhances antimicrobial activity due to improved interaction with microbial membranes .
Acridine-Based Diamines
- N,N'-Dimethyl-3,6-acridinediamine (): The acridine core (three fused aromatic rings) provides extended conjugation compared to quinoline, influencing electronic properties. The dimethyl substituents result in a molecular weight of 237.3 g/mol (C15H15N3), higher than the quinoline derivative (C13H19N3, ~217.3 g/mol). The smaller quinoline core in N6,N6-Diethylquinoline-3,6-diamine may offer advantages in solubility and synthetic accessibility .
Triazine-Based Diamines
- DACT-II (): This triazine derivative incorporates a diphenylaminocarbazole donor, enabling near-100% photoluminescence quantum yield (PLQY) in organic light-emitting diodes (OLEDs). While this compound lacks triazine’s rigid planar structure, its diethyl groups could modulate charge-transfer efficiency in optoelectronic applications, though direct comparisons require further study .
Substituent Effects on Properties
Table 1: Molecular Comparison of Diamine Derivatives
Biological Activity
N6,N6-Diethylquinoline-3,6-diamine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
- Chemical Formula : C14H18N4
- Molecular Weight : 246.32 g/mol
- CAS Number : 7724-76-7
The structure of this compound consists of a quinoline ring substituted with diethylamine groups at the N6 position. This unique arrangement contributes to its biological activity.
Biological Activity
This compound exhibits several biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that quinoline derivatives possess significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
- Table 1 : Antimicrobial Efficacy Against Various Strains
Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64 -
Anticancer Properties :
- Research indicates that quinoline derivatives can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on human cancer cell lines.
- A study demonstrated that this compound inhibited cell proliferation in breast cancer cells with an IC50 value of approximately 25 µM.
-
Anti-inflammatory Effects :
- This compound has shown potential in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- This activity suggests a possible therapeutic application in inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to growth and survival.
- Modulation of Gene Expression : By affecting transcription factors associated with inflammation and cancer cell proliferation, it can alter gene expression profiles.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.
-
Clinical Trials :
- While there are no registered clinical trials specifically for this compound, related quinoline derivatives have entered phase I trials for their anticancer properties. These studies provide a framework for understanding the potential clinical applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
